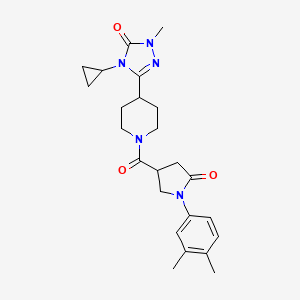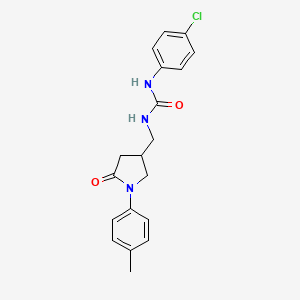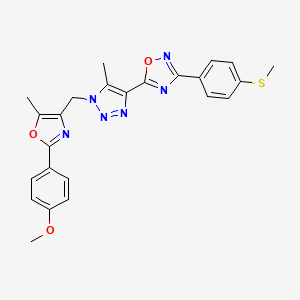
5-(1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxy group, an oxazole ring, a triazole ring, a methylthio group, and an oxadiazole ring. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The presence of multiple heterocyclic rings in the compound could potentially contribute to its stability and reactivity. The electron-donating methoxy group and electron-withdrawing methylthio group could also influence the compound’s electronic structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the electron-donating and withdrawing groups. It could potentially undergo a variety of reactions including substitution and addition reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would likely be influenced by its molecular structure. The presence of the heterocyclic rings could contribute to its stability, while the methoxy and methylthio groups could influence its solubility .Scientific Research Applications
Antimicrobial Applications
Research on related 1,2,4-triazole and 1,3,4-oxadiazole derivatives has demonstrated significant antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010). Molecules, 15, 2427-2438.
Anticancer Applications
In the realm of oncology, derivatives of 1,2,4-oxadiazole have been evaluated for their anticancer potential. Faheem (2018) explored the computational and pharmacological potential of novel derivatives, including their toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies underscore the promising anticancer applications of these compounds Faheem, M. (2018). FARMACIA.
Anticonvulsant Applications
Compounds featuring 1,2,4-oxadiazole cores have also shown significant anticonvulsant potency, providing a foundation for the development of new anticonvulsant drugs. The research by Tsitsa et al. (1989) on bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles has contributed to this field, highlighting the therapeutic potential of these compounds in treating convulsive disorders Tsitsa, P., Papadaki‐Valiraki, A., Siatra-Papastaikoudi, T., Papadopoulou-Daifoiti, Z., & Vamvakidis, A. (1989). Annales pharmaceutiques francaises, 47(5), 296-303.
Antioxidant and Anti-inflammatory Applications
The exploration of 1,2,4-oxadiazole derivatives extends to their antioxidant and anti-inflammatory properties. Studies such as those conducted by Faheem (2018) provide evidence of the antioxidant, analgesic, and anti-inflammatory potential of these compounds, suggesting their utility in addressing oxidative stress and inflammation-related disorders Faheem, M. (2018). FARMACIA.
Future Directions
Further studies could be conducted to determine the compound’s physical and chemical properties, reactivity, and potential biological activity. This could include experimental studies to determine its melting point, boiling point, solubility, and stability, as well as biological assays to determine its potential activity against various biological targets .
properties
IUPAC Name |
5-[1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazol-4-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3S/c1-14-21(24-26-22(28-33-24)16-7-11-19(34-4)12-8-16)27-29-30(14)13-20-15(2)32-23(25-20)17-5-9-18(31-3)10-6-17/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZUVIIQUGLBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



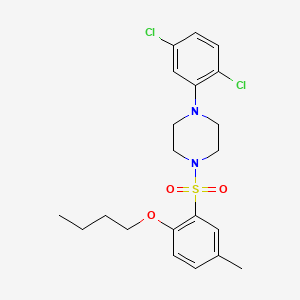
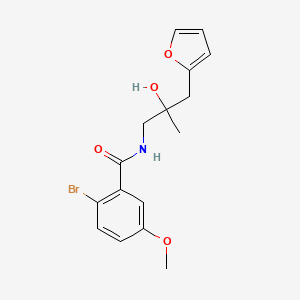

![1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B2732906.png)
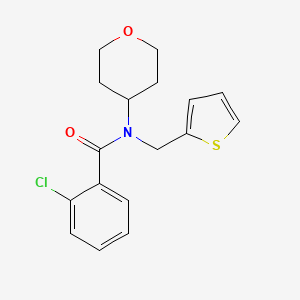
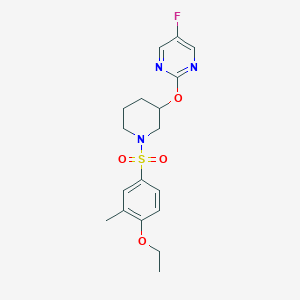
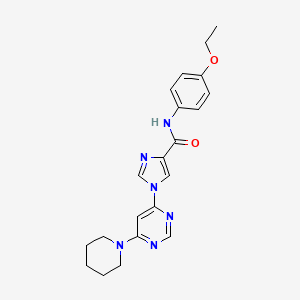
![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2732912.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)

